4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
4-Amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core with a 2-thioxo group, a 4-amino substituent, a 3-methyl group, and an N-(4-methoxybenzyl) carboxamide moiety. This structure combines electron-donating (methoxy) and hydrophobic (benzyl) groups, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C13H15N3O2S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-amino-N-[(4-methoxyphenyl)methyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-16-11(14)10(20-13(16)19)12(17)15-7-8-3-5-9(18-2)6-4-8/h3-6H,7,14H2,1-2H3,(H,15,17) |
InChI Key |
YAAGGZZFMFISRW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NCC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Methoxybenzyl Group: This step involves the reaction of the intermediate compound with 4-methoxybenzyl chloride in the presence of a base.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxybenzyl group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Key Observations:
Biological Activity
The compound 4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C12H14N2O2S2
- Molecular Weight : 286.38 g/mol
The presence of the thiazole ring is significant for its biological properties, as thiazoles are known for their diverse pharmacological activities.
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing thiazole rings have been shown to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 4-amino-N-(4-methoxybenzyl)... | Escherichia coli | 1.8 | |
| Candida albicans | 0.82 | ||
| Aspergillus flavus | 1.2 |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that:
- The compound exhibited significant activity against human cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin.
- The presence of electron-donating groups (like methoxy) at specific positions on the phenyl ring was correlated with increased activity.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-amino-N-(4-methoxybenzyl)... | MDA-MB-231 (Breast) | 0.126 | |
| A431 (Skin) | <1.0 |
The proposed mechanisms by which 4-amino-N-(4-methoxybenzyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies show that thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways, these compounds can hinder the growth and replication of pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
